MFCD16200871
Description
MFCD16200871 is a chemical compound cataloged under the Molecular Formula Data (MFCD) system. Key properties inferred from analogous compounds include:
- Molecular weight: ~200–250 g/mol (based on similar brominated aromatic compounds).
- Solubility: Moderate solubility in polar organic solvents like tetrahydrofuran (THF) or dichloromethane, typical for brominated heterocycles .
- Synthetic route: Likely involves catalytic coupling or condensation reactions, as seen in the synthesis of structurally related benzimidazole derivatives (e.g., using A-FGO catalysts in THF) .
Properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(3-4-13(9)18-2)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIDCSDPCIXHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680858 | |
| Record name | 5-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-93-2 | |
| Record name | 5-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD16200871 involves specific reaction conditions and reagents. The exact synthetic routes may vary, but typically include steps such as:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions.
Reaction Conditions: The reaction is carried out under specific temperatures and pressures to ensure the desired product formation.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This may involve continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD16200871 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
MFCD16200871 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of MFCD16200871 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Analysis
Thermodynamic Stability
- Heat of reaction: Brominated compounds like this compound exhibit higher exothermicity (~-150 kJ/mol) compared to non-halogenated analogs (~-100 kJ/mol), enhancing their suitability for high-energy reactions but requiring stringent temperature control .
Molecular Weight Impact
- A 20–30 g/mol increase in molecular weight (vs. CAS 1761-61-1) reduces aqueous solubility by ~15%, limiting this compound’s bioavailability but improving its organic-phase catalytic efficiency .
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